molecular formula C6H9N3O2 B8746683 5-Formamido-1-(2-hydroxyethyl)pyrazole CAS No. 122589-40-6

5-Formamido-1-(2-hydroxyethyl)pyrazole

Cat. No. B8746683
CAS RN: 122589-40-6
M. Wt: 155.15 g/mol
InChI Key: SBGVMZDALRWZPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Formamido-1-(2-hydroxyethyl)pyrazole is a useful research compound. Its molecular formula is C6H9N3O2 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Formamido-1-(2-hydroxyethyl)pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Formamido-1-(2-hydroxyethyl)pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

122589-40-6

Product Name

5-Formamido-1-(2-hydroxyethyl)pyrazole

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

N-[2-(2-hydroxyethyl)pyrazol-3-yl]formamide

InChI

InChI=1S/C6H9N3O2/c10-4-3-9-6(7-5-11)1-2-8-9/h1-2,5,10H,3-4H2,(H,7,11)

InChI Key

SBGVMZDALRWZPU-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1)CCO)NC=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of acetic anhydride (44.5 ml) and formic acid (22.3 ml) was stirred at ambient temperature for an hour. To this mixture was added 1-(2-hydroxyethyl)-5-aminopyrazole (30 g) at 0°-10° C., and the mixture was stirred under ice-cooling for 30 minutes. The mixture was poured into ice-cold water, adjusted to pH 10.5 with 40% aqueous potassium carbonate, and stirred under ice-cooling for 30 minutes. The mixture was extracted with a mixture of tetrahydrofuran and ethyl acetate 6 times. The organic layer was dried over magnesium sulfate and evaporated in vacuo to give 1-(2-hydroxyethyl)-5-formamidopyrazole (30.8 g).
Quantity
44.5 mL
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reactant
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22.3 mL
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solvent
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30 g
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reactant
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Synthesis routes and methods II

Procedure details

A mixture of acetic anhydride (44.5 ml) and formic acid (22.3 ml) was stirred at room temperature for an hour. To this mixture was added 5-amino-1-(2-hydroxyethyl)pyrazole (30 g) at 0°-10° C., and the mixture was stirred under ice-cooling for 30 minutes. The mixture was poured into ice-cooled water, adjusted to pH 10.5 with 40% potassium carbonate solution, and stirred under ice-cooling for 30 minutes. The mixture was extracted with a mixture of tetrahydrofuran and ethyl acetate 6 times. The organic layer was dried over magnesium sulfate, and evaporated in vacuo to give 5-formamido-1-(2-hydroxyethyl)pyrazole (30.8 g).
Quantity
44.5 mL
Type
reactant
Reaction Step One
Quantity
22.3 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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